1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-3-14-8-11(9(2)13-14)18(16,17)15-6-4-10(12)5-7-15/h8,10H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPOPCCVCGERNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring followed by sulfonylation and subsequent attachment of the piperidine moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites, while the piperidine ring can enhance binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Structure & Properties :
- Molecular Formula : C₁₀H₁₈N₄O₂S
- Molecular Weight : 258.34 g/mol
- CAS Number : 1019006-27-9
- Purity : ≥95% (as per analytical reports) .
- Key Features : The compound consists of a piperidin-4-amine core linked via a sulfonyl group to a 1-ethyl-3-methyl-substituted pyrazole ring. This structure confers moderate lipophilicity, critical for membrane permeability and target engagement.
Comparison with Structurally Similar Compounds
Piperidin-4-amine Derivatives with Pyrazole-Sulfonyl Modifications
Structural Impact :
Functional Analogues with Piperidine/Pyrazole Motifs
Functional Insights :
- SphK1 Inhibition : RB-005’s long alkyl chain (octylphenethyl) enhances membrane interaction but reduces selectivity compared to the target compound’s compact structure .
- Heterocyclic Modifications : Pyridine-substituted analogues (e.g., ) prioritize aromatic interactions, whereas the target compound’s sulfonyl group favors hydrogen bonding .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C19H27N3O3S
- Molecular Weight : 377.5 g/mol
- IUPAC Name : 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-(4-methylphenoxy)piperidine
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound exhibits notable activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Not specified | Bactericidal |
| 10 | Not specified | Not specified | Bacteriostatic |
| 13 | Not specified | Not specified | Bactericidal |
The minimum inhibitory concentration (MIC) values for selected derivatives indicate that compound 7b is particularly effective against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
The mechanism underlying the antimicrobial action includes the inhibition of biofilm formation and disruption of existing biofilms. For instance, compounds related to this class have demonstrated efficacy in inhibiting the biofilm formation of Staphylococcus aureus, with significant reductions in biofilm biomass observed .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications in the pyrazole ring and sulfonamide group can significantly influence their pharmacological properties.
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Ethyl group at position 1 | Enhances lipophilicity |
| Sulfonamide moiety | Increases antibacterial potency |
| Piperidine ring | Contributes to receptor binding |
Research indicates that specific substitutions on the pyrazole ring can enhance both antibacterial and antifungal activities, suggesting a need for further exploration of these modifications .
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against multi-drug resistant strains. The results showed that certain derivatives, including compound 7b, exhibited superior activity compared to traditional antibiotics .
- Biofilm Disruption Study : Another investigation focused on the ability of these compounds to disrupt biofilms formed by Pseudomonas aeruginosa. The results indicated that specific modifications led to enhanced biofilm eradication, providing insights into potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sulfonation of the pyrazole moiety followed by coupling with a piperidine derivative. Key steps include:
- Sulfonation : Reaction of 1-ethyl-3-methyl-1H-pyrazole with chlorosulfonic acid under anhydrous conditions at 0–5°C .
- Amine coupling : Nucleophilic substitution between the sulfonyl chloride intermediate and piperidin-4-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Optimization : Control of stoichiometry (1:1.2 molar ratio for sulfonation), solvent choice (DMF for solubility), and reaction time (4–6 hours for coupling) to achieve yields >70% .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3 ppm (piperidine CH₂), and δ 8.1 ppm (pyrazole H) .
- Mass spectrometry : Molecular ion peak at m/z 258.34 (C₁₀H₁₈N₄O₂S) .
Q. What are the critical structural features influencing its physicochemical properties?
- Key features :
- Sulfonyl group : Enhances polarity and hydrogen-bonding capacity, affecting solubility in aqueous buffers .
- Piperidine ring : Confers conformational flexibility, enabling interactions with biological targets .
- Ethyl-methyl substitution on pyrazole : Increases steric bulk, potentially modulating binding specificity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?
- Methodology : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction:
- Data collection : High-resolution (<1.0 Å) data to determine bond angles and torsional strain in the sulfonyl-piperidine linkage .
- Refinement : Compare experimental electron density maps with computational models to identify conformational outliers affecting activity .
Q. What strategies improve yield in multi-step syntheses while minimizing side reactions?
- Optimization approaches :
- Protection-deprotection : Use Boc-protected piperidin-4-amine to prevent undesired N-sulfonylation .
- Microwave-assisted synthesis : Reduce reaction time for sulfonation from 6 hours to 30 minutes, improving yield by 15% .
- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) to isolate intermediates with >90% purity .
Q. How do computational models predict the compound’s interaction with biological targets like GPCRs or kinases?
- Methodology :
- Docking simulations : Use AutoDock Vina to model binding poses with serotonin receptors (e.g., 5-HT₂A) based on piperidine flexibility and sulfonyl H-bonding .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues (e.g., Asp155 in kinase binding pockets) .
Q. What analytical techniques resolve discrepancies in reported logP values for this compound?
- Approach :
- Experimental : Shake-flask method (octanol/water partition) vs. reverse-phase HPLC retention time correlation .
- Computational : Compare QSAR-predicted logP (e.g., XLogP3) with experimental data to identify outliers due to protonation .
Q. How does the sulfonyl group’s electronic configuration influence reactivity in derivatization reactions?
- Mechanistic analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
